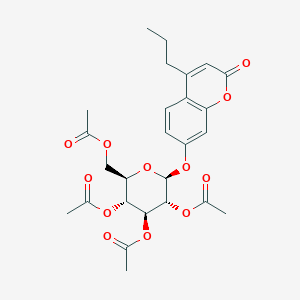
2-oxo-4-propyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4,5-TRIS(ACETYLOXY)-6-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE is a complex organic compound that belongs to the class of acetylated glycosides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE typically involves the acetylation of a precursor glycoside. The reaction is carried out under anhydrous conditions using acetic anhydride as the acetylating agent and a catalyst such as pyridine or triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[3,4,5-TRIS(ACETYLOXY)-6-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE undergoes various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to yield dihydro derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted glycosides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3,4,5-TRIS(ACETYLOXY)-6-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The chromenyl moiety can interact with various biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The chromenyl moiety is known for its antioxidant and anti-inflammatory activities, which could be harnessed in the development of new drugs.
Industry
In the industrial sector, [3,4,5-TRIS(ACETYLOXY)-6-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE is used in the production of specialty chemicals and materials. Its acetoxy groups can be modified to create polymers with specific properties.
Mechanism of Action
The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE involves its interaction with various molecular targets. The chromenyl moiety can undergo redox reactions, which may contribute to its antioxidant activity. Additionally, the compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside
- 7-(α-D-Glucopyranosyloxy)-4-methylcoumarin
- 2-(Acetoxymethyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
What sets [3,4,5-TRIS(ACETYLOXY)-6-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]OXAN-2-YL]METHYL ACETATE apart from similar compounds is its specific arrangement of acetoxy groups and the presence of the chromenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H30O12 |
|---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-oxo-4-propylchromen-7-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H30O12/c1-6-7-17-10-22(31)37-20-11-18(8-9-19(17)20)36-26-25(35-16(5)30)24(34-15(4)29)23(33-14(3)28)21(38-26)12-32-13(2)27/h8-11,21,23-26H,6-7,12H2,1-5H3/t21-,23-,24+,25-,26-/m1/s1 |
InChI Key |
HXXOYWHFIPTEDY-XDXGNBCUSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















